

Application Notes and Protocols for AZD3458: A Selective PI3Ky Inhibitor

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Compound of Interest

Compound Name: AZD3458
Cat. No.: B15621147

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Introduction

AZD3458 is a potent and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Ky). PI3Ky is a lipid kinase that plays a critical role in intracellular signaling pathways, particularly in immune cells. It is a key mediator of inflammatory responses and has been implicated in the tumor microenvironment, making it a compelling target for therapeutic intervention in oncology and inflammatory diseases. **AZD3458** exhibits high selectivity for PI3Ky over other PI3K isoforms (α , β , and δ), which is advantageous for minimizing off-target effects.^{[1][2]} These application notes provide detailed protocols for the dissolution, preparation, and use of **AZD3458** in common preclinical experimental settings.

Chemical Properties and Solubility

A summary of the key chemical properties of **AZD3458** is provided in the table below.

Property	Value
Chemical Name	N-(5-(2-((S)-1-cyclopropylethyl)-7-(methylsulfonyl)-1-oxoisindolin-5-yl)-4-methylthiazol-2-yl)acetamide
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₄ S ₂
Molecular Weight	433.5 g/mol
CAS Number	2132961-46-5

The solubility of **AZD3458** in common laboratory solvents is summarized in the following table. It is crucial to use high-purity, anhydrous solvents to ensure the stability and integrity of the compound.

Solvent	Solubility	Notes
DMSO	≥ 250 mg/mL	May require ultrasonication to fully dissolve. Use freshly opened DMSO.
Methanol	1 - 10 mg/mL	Sparingly soluble.
Acetonitrile	0.1 - 1 mg/mL	Slightly soluble.
Water	Insoluble	
Ethanol	Insoluble	

Preparation of Stock and Working Solutions

Stock Solution Preparation (10 mM in DMSO)

- Materials:
 - AZD3458** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile, conical-bottom polypropylene tubes

- Vortex mixer
- Ultrasonic bath
- Protocol:
 1. Equilibrate the **AZD3458** vial to room temperature before opening to prevent moisture condensation.
 2. Weigh the desired amount of **AZD3458** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.335 mg of **AZD3458**.
 3. Add the appropriate volume of anhydrous DMSO to the vial.
 4. Vortex the solution vigorously for 1-2 minutes.
 5. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes at room temperature.
 6. Visually inspect the solution to ensure it is clear and free of particulates.
 7. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

- Short-term storage (up to 1 month): Store at -20°C.
- Long-term storage (up to 6 months): Store at -80°C.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

- Materials:

- 10 mM **AZD3458** stock solution in DMSO
- Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
- Protocol:
 1. Thaw an aliquot of the 10 mM **AZD3458** stock solution at room temperature.
 2. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 μ M working solution, dilute the 10 mM stock 1:1000 in culture medium.
 3. Always prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of **AZD3458** tested.
 4. Use the freshly prepared working solutions for your experiments.

Preparation of Formulations for In Vivo Experiments

For oral administration in animal models, **AZD3458** can be formulated in various vehicles. Below are two examples of commonly used formulations.

Formulation 1: PEG300, Tween-80, and Saline

- Materials:
 - 10 mM **AZD3458** stock solution in DMSO
 - Polyethylene glycol 300 (PEG300)
 - Tween-80
 - Sterile saline (0.9% NaCl)
- Protocol:
 1. To prepare a 1 mg/mL solution, mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.

2. First, add the required volume of the **AZD3458** stock solution in DMSO to the PEG300 and mix thoroughly.
3. Add the Tween-80 and mix again.
4. Finally, add the saline to reach the final volume and vortex until a clear solution is obtained.

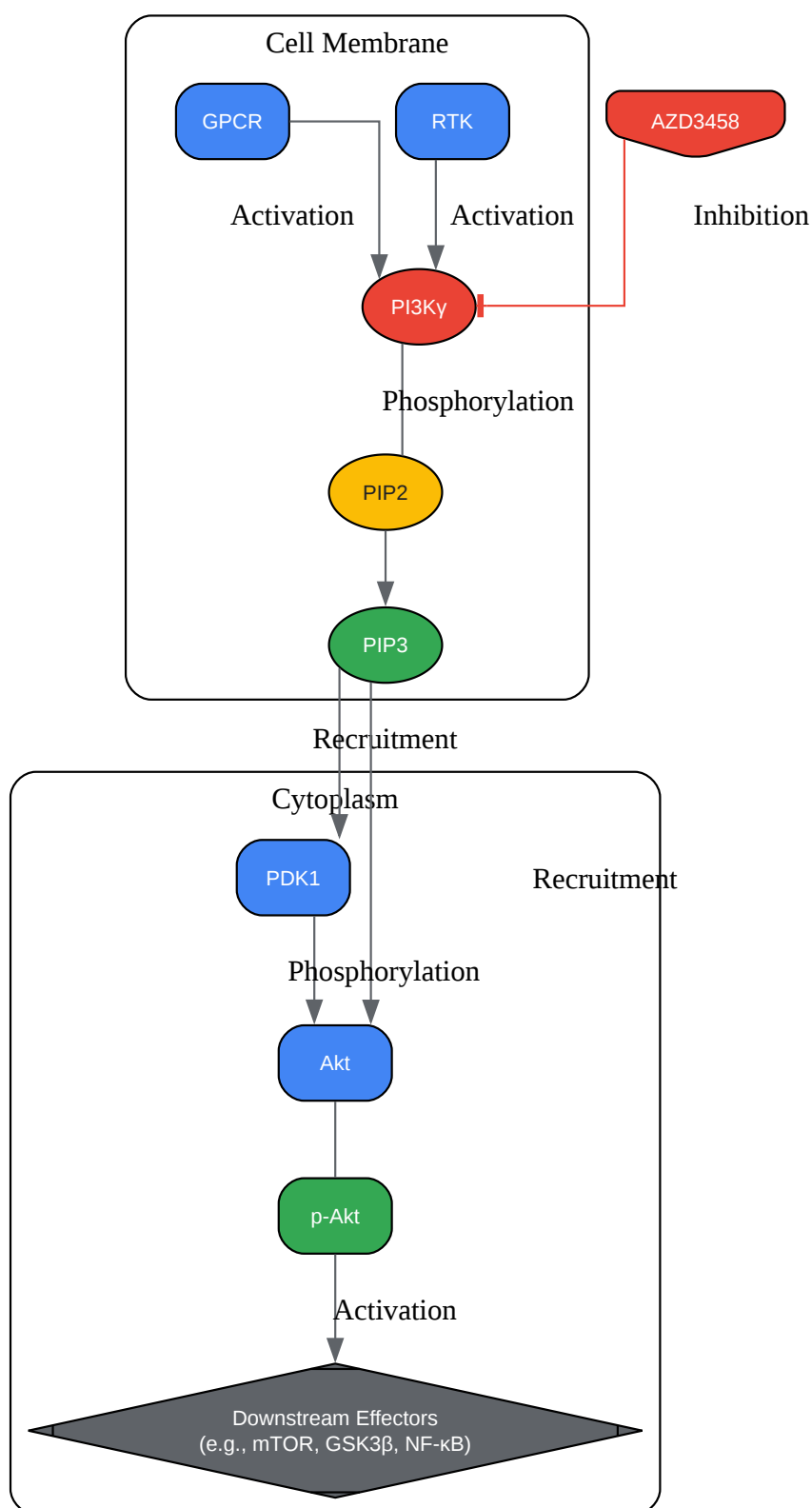
Formulation 2: SBE- β -CD in Saline

- Materials:
 - 10 mM **AZD3458** stock solution in DMSO
 - Sulfobutylether- β -cyclodextrin (SBE- β -CD)
 - Sterile saline (0.9% NaCl)
- Protocol:
 1. Prepare a 20% (w/v) solution of SBE- β -CD in saline.
 2. To prepare a 1 mg/mL solution of **AZD3458**, mix 10% of the DMSO stock solution with 90% of the 20% SBE- β -CD solution.
 3. Vortex until the solution is clear.

Experimental Protocols

PI3Ky Signaling Pathway

AZD3458 inhibits the PI3Ky signaling pathway, which is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This pathway plays a crucial role in cell survival, proliferation, and inflammation.

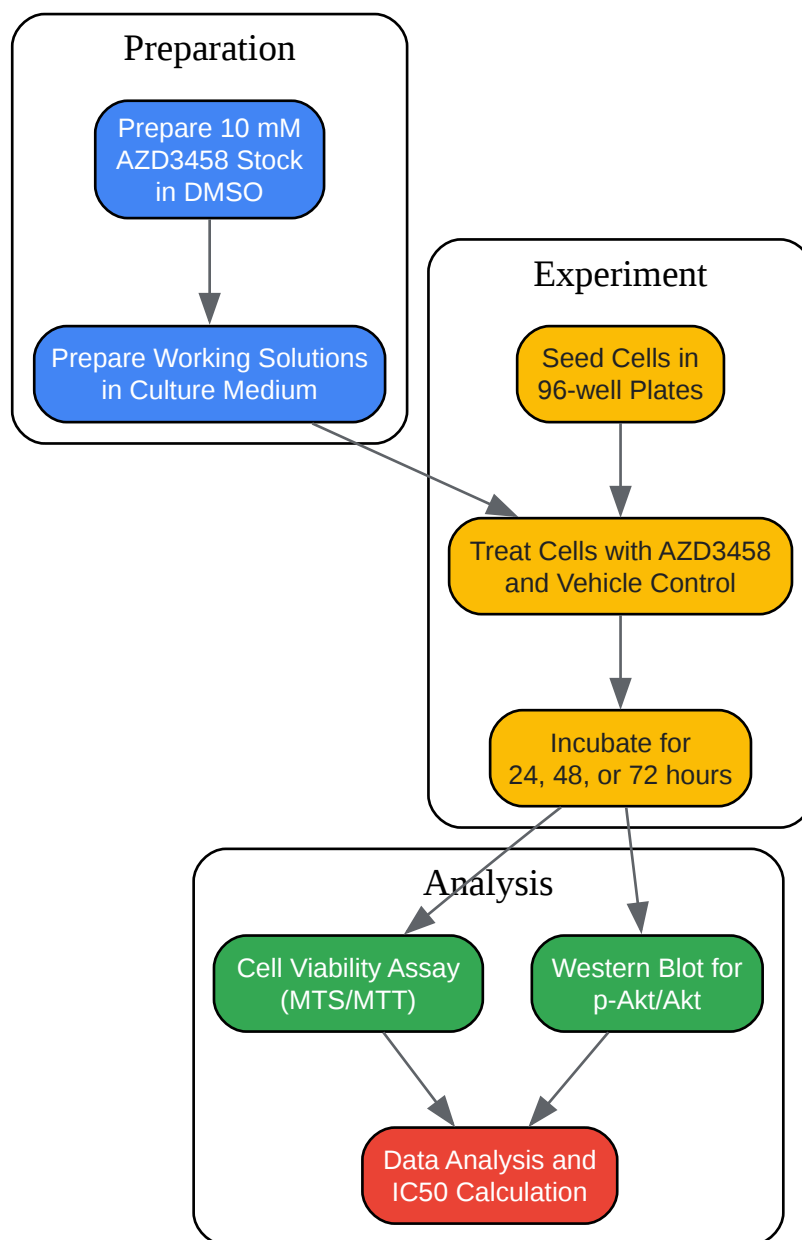


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Caption: PI3Ky signaling pathway and the inhibitory action of **AZD3458**.

In Vitro Experimental Workflow: Assessing the Effect of AZD3458 on Cell Viability and Signaling

This workflow outlines a general procedure to evaluate the impact of **AZD3458** on a chosen cell line.



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Caption: General workflow for in vitro evaluation of **AZD3458**.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effect of **AZD3458** on a specific cell line.

- Materials:
 - Cell line of interest (e.g., CT-26, 4T1)
 - Complete cell culture medium
 - 96-well clear-bottom cell culture plates
 - **AZD3458** working solutions
 - MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
 - Plate reader
- Protocol:
 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
 2. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
 3. Prepare serial dilutions of **AZD3458** in complete medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO).
 4. Carefully remove the medium and add 100 µL of the prepared **AZD3458** dilutions or vehicle control.
 5. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
 6. Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
 7. Measure the absorbance at 490 nm using a microplate reader.
 8. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-Akt

This protocol assesses the inhibitory effect of **AZD3458** on the PI3Ky signaling pathway by measuring the phosphorylation of its downstream target, Akt.

- Materials:
 - Cell line of interest
 - 6-well plates
 - **AZD3458** working solutions
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Protocol:
 1. Seed cells in 6-well plates and grow to 70-80% confluency.
 2. Treat cells with various concentrations of **AZD3458** (e.g., 0.1, 1, 10 μ M) and a vehicle control for a predetermined time (e.g., 2, 6, 24 hours).
 3. Wash cells with ice-cold PBS and lyse with lysis buffer.
 4. Quantify protein concentration using a BCA assay.

5. Denature protein lysates and separate them by SDS-PAGE.
6. Transfer proteins to a PVDF membrane.
7. Block the membrane for 1 hour at room temperature.
8. Incubate with primary antibodies overnight at 4°C.
9. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
10. Detect the signal using a chemiluminescent substrate and an imaging system.
11. Quantify band intensities and normalize phospho-Akt levels to total Akt.

Protocol 3: Macrophage Polarization Assay

This assay evaluates the effect of **AZD3458** on the polarization of macrophages, a key aspect of its immunomodulatory function.^[1]

- Materials:
 - Human or mouse bone marrow-derived monocytes
 - Macrophage colony-stimulating factor (M-CSF) for M2 polarization
 - Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS) for M1 polarization
 - **AZD3458** working solutions
 - ELISA kits for IL-10 and IL-12
 - Flow cytometry antibodies (e.g., anti-CD86 for M1, anti-CD206 for M2)
- Protocol:
 1. Differentiate monocytes into macrophages using M-CSF for 6-7 days.
 2. On day 7, treat the macrophages with **AZD3458** at various concentrations for 2 hours.

3. Induce M1 polarization with IFN- γ and LPS, or maintain M2 polarization with M-CSF.
4. After 24-48 hours, collect the cell culture supernatant for cytokine analysis by ELISA.
5. Harvest the cells and stain with fluorescently labeled antibodies for flow cytometric analysis of M1/M2 markers.
6. Analyze the data to determine the effect of **AZD3458** on the IL-12/IL-10 ratio and the expression of M1/M2 surface markers. **AZD3458** has been shown to reverse macrophage polarization, leading to an increased IL-12/IL-10 ratio.[1]

Protocol 4: Neutrophil Activation Assay

This protocol assesses the impact of **AZD3458** on neutrophil activation. **AZD3458** has been shown to inhibit human neutrophil activation with an IC₅₀ of 50 nM.[2]

- Materials:
 - Freshly isolated human or mouse neutrophils
 - Activating stimulus (e.g., fMLP, PMA)
 - **AZD3458** working solutions
 - Flow cytometry antibodies (e.g., anti-CD11b)
 - Assay kits for myeloperoxidase (MPO) release or reactive oxygen species (ROS) production
- Protocol:
 1. Pre-incubate isolated neutrophils with various concentrations of **AZD3458** or vehicle control for 30-60 minutes.
 2. Stimulate the neutrophils with an activating agent.
 3. To measure degranulation, stain the cells for surface markers like CD11b and analyze by flow cytometry. Alternatively, measure the release of MPO into the supernatant.

4. To measure oxidative burst, use a fluorescent probe for ROS detection and analyze by flow cytometry or a plate reader.
5. Analyze the data to determine the inhibitory effect of **AZD3458** on neutrophil activation.

Concluding Remarks

These application notes provide a comprehensive guide for the preparation and use of **AZD3458** in preclinical research. Adherence to these protocols will facilitate the generation of reliable and reproducible data. Researchers should always include appropriate positive and negative controls in their experiments and optimize conditions for their specific cell types and assay systems. Due to the potent and selective nature of **AZD3458**, it serves as a valuable tool for investigating the biological roles of PI3Ky and for the development of novel therapeutics.

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References

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